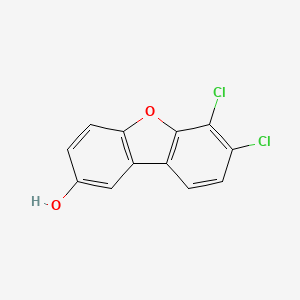

8-Hydroxy-3,4-dichlorodibenzofuran

説明

Structure

3D Structure

特性

CAS番号 |

112699-85-1 |

|---|---|

分子式 |

C12H6Cl2O2 |

分子量 |

253.08 g/mol |

IUPAC名 |

6,7-dichlorodibenzofuran-2-ol |

InChI |

InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |

InChIキー |

QEQWUOYIDHZUEL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |

正規SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

Contextualization Within Halogenated Aromatic Hydrocarbons Hahs and Persistent Organic Pollutants Pops Framework

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by an aromatic ring structure to which one or more halogen atoms are attached. Many HAHs are recognized as persistent organic pollutants (POPs), a designation for substances that resist degradation and can thus remain in the environment for extended periods. nih.govresearchgate.net POPs are a significant public health concern due to their ability to bioaccumulate in organisms and biomagnify through the food chain. nih.govmdpi.com

This group includes well-known environmental contaminants such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). mdpi.comtandfonline.com These compounds are often byproducts of industrial processes and combustion. mdpi.com Due to their persistence and toxicity, many POPs have been restricted or banned by international agreements like the Stockholm Convention. nih.gov

8-Hydroxy-3,4-dichlorodibenzofuran, by its structure, falls within the PCDF family. The parent compounds, dichlorodibenzofurans, are a subject of environmental monitoring and toxicological research. The addition of a hydroxyl group (-OH) to the dibenzofuran (B1670420) structure, as seen in this compound, typically results from metabolic processes.

Significance of Hydroxylated Dibenzofurans As Environmental Species and Metabolites

Hydroxylation is a common initial step in the metabolism of aromatic xenobiotic compounds in living organisms, including mammals and microorganisms. rsc.org This process is generally a detoxification pathway, making the compounds more water-soluble and easier to excrete. tandfonline.com However, in some cases, these hydroxylated metabolites can also exhibit their own biological activity.

For instance, certain hydroxylated PCBs have been found to be selectively retained in the blood of rats, seals, and humans exposed to PCBs. nih.gov The metabolism of chlorinated dibenzofurans has also been observed. The white-rot fungus Phlebia lindtneri, for example, has been shown to metabolize 2,7-dichlorodibenzo-p-dioxin (B167052) and 2,8-dichlorodibenzofuran (B1206507) into their hydroxylated counterparts. proquest.com

The formation of hydroxylated metabolites of PCDFs is a key area of study in understanding the fate and effects of these contaminants in the environment and in biological systems. The specific position of the hydroxyl group can influence the toxicokinetics and potential toxicity of the metabolite.

Current Research Landscape and Key Unanswered Questions Concerning 8 Hydroxy 3,4 Dichlorodibenzofuran

Unintentional Formation during Anthropogenic Thermal Processes

High-temperature industrial and waste-treatment processes are significant sources of chlorinated dibenzofurans. These compounds can be synthesized from basic chemical building blocks or formed from the transformation of more complex precursor molecules under thermal stress.

De novo synthesis is a primary formation route for polychlorinated dibenzofurans (PCDFs) in environments like municipal solid waste incinerators. This process involves the synthesis of the dibenzofuran (B1670420) structure from elemental carbon in the presence of a chlorine source and oxygen. The formation typically occurs on the surface of fly ash particles in the post-combustion zone at temperatures between 200°C and 400°C. nih.gov

The mechanism involves the breakdown of the carbon matrix and subsequent reactions catalyzed by transition metals, particularly copper and iron, present in the fly ash. hubspot.net Although the direct de novo synthesis of this compound is not explicitly detailed in literature, the fundamental process creates a wide array of PCDF isomers. The incorporation of a hydroxyl group can occur when phenolic structures on the carbon surface participate in the reaction. The chlorination pattern is determined by the reaction conditions and the catalysts involved. hubspot.netnih.gov

Key Factors in De Novo Synthesis of PCDFs

| Factor | Role in Formation | Typical Conditions |

|---|---|---|

| Temperature | Optimal range for catalytic reactions on fly ash. | 200°C - 400°C |

| Carbon Source | Provides the backbone for the dibenzofuran molecule. | Particulate organic carbon, soot |

| Chlorine Source | Provides chlorine atoms for substitution. | Inorganic chlorides (e.g., HCl, NaCl) |

| Oxygen | Required for the formation of the furan (B31954) ring. | Present in flue gas (O₂) |

| Catalysts | Facilitate chlorination and condensation reactions. | Copper (Cu), Iron (Fe) ions in fly ash |

A more direct route to the formation of this compound is through the thermochemical transformation of specific precursor compounds. Polychlorinated phenols and chlorobenzenes are well-established precursors for PCDF formation in thermal processes. researchgate.netnih.gov

The formation of hydroxylated PCDFs, such as this compound, likely involves the condensation of chlorinated phenolic compounds. For instance, the self-condensation of chlorophenols or the cross-condensation of a chlorophenol with another aromatic precursor can lead to the dibenzofuran structure. nih.gov Studies using catechol, a dihydroxylated benzene, as a model compound show that it can form hydroxylated dibenzofurans under thermal conditions. nih.govresearchgate.net The presence of chlorine in the system would lead to the formation of chlorinated analogues. A plausible pathway for this compound is the thermal reaction of a dichlorinated catechol or the reaction between a dichlorophenol and another phenolic molecule on a catalytic surface. nih.gov

Biotransformation and Abiotic Derivatization of Related Compounds in Environmental Matrices

Once released into the environment, various pollutants can be transformed into new compounds, including hydroxylated PCDFs, through biological and chemical processes.

Microorganisms in soil and sediment play a crucial role in the transformation of persistent organic pollutants. Certain bacteria and fungi have been shown to metabolize PCDFs and PCBs, leading to the formation of hydroxylated derivatives. nih.govtandfonline.com The primary mechanism involves enzymes such as dioxygenases and cytochrome P-450 monooxygenases. nih.gov

These enzymes can introduce one or more hydroxyl (-OH) groups onto the aromatic rings of PCDFs and PCBs. For example, bacteria can attack the non-substituted aromatic ring of a PCDF like 2,3-dichlorodibenzofuran, initiating a series of reactions that can result in a hydroxylated product. nih.gov Similarly, the metabolism of certain PCB congeners in fish and other organisms is known to produce hydroxylated PCBs (OH-PCBs), which are structurally similar to hydroxylated PCDFs and can sometimes be further transformed. researchgate.netnih.gov While dechlorination (the removal of chlorine atoms) can also occur, the hydroxylation of a precursor like 3,4-dichlorodibenzofuran by microbial action is a direct pathway to forming a compound like this compound.

Examples of Microbial Transformation Pathways

| Precursor Compound | Organism/Enzyme System | Transformation Process | Resulting Product Type |

|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | Bacteria (e.g., Pseudomonas sp.), Fish (Cytochrome P-450) | Dioxygenation, Monooxygenation | Hydroxylated PCBs (OH-PCBs) |

| Polychlorinated Dibenzofurans (PCDFs) | Bacteria (e.g., Sphingomonas sp.), Fungi | Dioxygenation, Hydroxylation | Hydroxylated PCDFs (OH-PCDFs) |

| Dibenzofuran | Bacteria (Terrabacter sp. strain DBF63) | Angular Dioxygenation | 2,2',3-trihydroxybiphenyl |

In the atmosphere, persistent organic pollutants can undergo transformation initiated by sunlight (photolysis) and reactive chemical species. The hydroxyl radical (•OH) is often called the "detergent" of the troposphere because it is a powerful oxidant that initiates the breakdown of many pollutants. wikipedia.org

Gas-phase PCDFs can react with •OH radicals. noaa.gov This reaction typically involves the radical adding to the aromatic ring or abstracting a hydrogen atom, leading to the formation of hydroxylated products. nist.gov While direct photolysis of PCDFs is limited by the overlap between their UV absorption spectra and available solar radiation in the lower atmosphere, it can be relatively more important for PCDFs compared to other dioxin-like compounds. noaa.gov The photochemical transformation of similar compounds on surfaces has been shown to yield hydroxylated derivatives. nih.gov Therefore, the reaction of a precursor like 3,4-dichlorodibenzofuran with atmospheric hydroxyl radicals presents a plausible abiotic pathway for the formation of this compound.

Role as Industrial Byproduct or Contaminant in Commercial Preparations

This compound may be unintentionally formed as a trace contaminant during the manufacturing of certain commercial chemicals, particularly chlorinated phenols. nih.govcdc.gov These chemicals have been widely used as pesticides, fungicides, and wood preservatives. researchgate.netafirm-group.com The synthesis of higher chlorinated phenols often involves reactions that can inadvertently produce PCDF impurities. cdc.gov

A notable example of a precursor is the antimicrobial agent triclosan (B1682465). Triclosan is a polychloro phenoxy phenol, and its chemical structure makes it susceptible to forming chlorinated dibenzo-p-dioxins and dibenzofurans as low-level impurities during its synthesis. hubspot.net Furthermore, the environmental degradation of triclosan, particularly through photolysis in aqueous environments, has been shown to produce 2,8-dichlorodibenzo-p-dioxin and 2,4-dichlorophenol. nih.govnih.gov The formation of various chlorinated furans and dioxins from triclosan and its chlorinated derivatives highlights its potential as an indirect source of compounds like this compound in the environment. nih.gov

Spatial and Temporal Distribution in Environmental Compartments

The environmental distribution of this compound is intrinsically linked to the fate of its parent PCDF compounds.

PCDFs can be transported over long distances in the atmosphere, attached to particulate matter. mdpi.com This long-range transport leads to their deposition in regions far from their original sources. khanacademy.org The atmospheric deposition can occur through both dry and wet processes, contaminating soil, water bodies, and vegetation. mdpi.com However, specific monitoring data for atmospheric concentrations and deposition rates of this compound are not available in the reviewed literature.

Once introduced into aquatic environments, the hydrophobic nature of PCDFs causes them to adsorb to suspended particulate matter and ultimately accumulate in sediments. nih.govccme.ca Sediments, therefore, act as a significant reservoir for these compounds. Over time, these compounds can be released back into the water column through various physical and biological processes. While studies have documented the presence of various PCDF congeners in water and sediment, specific concentration data for this compound are absent from the available research.

Similar to aquatic systems, PCDFs deposited onto land tend to bind to soil particles, leading to their persistence in the terrestrial environment. nih.gov Plants can then take up these compounds from the soil, introducing them into the terrestrial food web. The extent of uptake and distribution within vegetation would depend on various factors, including the specific plant species and soil characteristics. Again, specific data on the concentration of this compound in soil and vegetation are not documented in the searched literature.

Bioaccumulation and Trophic Transfer in Ecological Systems

The bioaccumulation and trophic transfer of this compound are critical aspects of its environmental risk profile.

PCDFs are known to bioaccumulate in aquatic organisms, including fish and invertebrates. nih.govresearchgate.netfrontiersin.org The primary routes of uptake are through direct contact with contaminated water and ingestion of contaminated food and sediment. The extent of bioaccumulation is often expressed by the bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to its concentration in the surrounding water. For some less chlorinated PCDFs, there is evidence of higher bioaccumulation potential. frontiersin.org However, specific BAF values for this compound in any aquatic species have not been reported.

Table 1: Bioaccumulation of Polychlorinated Dibenzofurans (PCDFs) in Aquatic Biota (General Findings)

| Organism Type | General Bioaccumulation Findings | Specific Data for this compound |

| Fish | PCDFs, particularly 2,3,7,8-substituted congeners, are retained in tissues. nih.gov Metabolism of some PCDFs can lead to the formation of hydroxylated metabolites. nih.gov | No specific bioaccumulation factor (BAF) data available. |

| Invertebrates | Benthic invertebrates can accumulate PCDFs from contaminated sediments. nih.govfrontiersin.org | No specific bioaccumulation data available. |

This table is based on general findings for the PCDF class of compounds due to the lack of specific data for this compound.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. nih.gov This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances. The potential for biomagnification is often quantified using the trophic magnification factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.gov While studies have investigated the TMFs of various POPs, no such data exists for this compound. The biomagnification potential of this specific compound within any food web structure remains unquantified.

Table 2: Trophic Magnification of Polychlorinated Dibenzofurans (PCDFs) (General Concepts)

| Food Web | General Biomagnification Potential of PCDFs | Specific Data for this compound |

| Aquatic | Some PCDF congeners have shown the potential to biomagnify in aquatic food webs. | No trophic magnification factor (TMF) data available. |

| Terrestrial | The potential for biomagnification in terrestrial food webs exists but is less studied for PCDFs compared to other POPs. | No trophic magnification factor (TMF) data available. |

This table illustrates the general principles of PCDF biomagnification due to the absence of specific data for this compound.

Lack of Environmental Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental behavior of the chemical compound this compound. Despite extensive searches for data on its environmental occurrence, distribution, fate, ecological bioavailability, and exposure pathways, no specific research findings or quantitative data for this particular compound could be located.

The requested article, which was to be structured around a detailed outline focusing on the environmental presence and ecological interactions of this compound, cannot be generated due to the absence of the necessary scientific information. Information on related compounds, such as various polychlorinated dibenzofurans (PCDFs) and other hydroxylated persistent organic pollutants, is available but does not provide the specific details required for an accurate and focused analysis of this compound.

Without empirical data on its detection in environmental matrices such as soil, water, air, or biological tissues, any discussion of its occurrence and distribution would be purely speculative. Similarly, an assessment of its environmental fate—including its persistence, degradation, and transport—cannot be conducted without specific studies on this compound.

Furthermore, the ecological bioavailability and exposure pathways for this compound remain uncharacterized. There is no information regarding its uptake by organisms, potential for bioaccumulation in food webs, or the primary routes through which wildlife might be exposed. The creation of data tables, a key requirement of the requested article, is therefore not possible.

Environmental Transformation and Degradation Pathways of 8 Hydroxy 3,4 Dichlorodibenzofuran

Photochemical Transformation Processes

Photochemical transformation is a significant abiotic degradation pathway for many organic pollutants, including chlorinated dibenzofurans. The presence of a hydroxyl group and chlorine atoms on the dibenzofuran (B1670420) skeleton influences the photochemical reactivity of 8-Hydroxy-3,4-dichlorodibenzofuran.

Direct photolysis involves the absorption of light by a molecule, leading to its excitation and subsequent chemical transformation. For this compound, the absorption of ultraviolet (UV) radiation present in sunlight can initiate its degradation. The rate and mechanism of direct photolysis are dependent on factors such as the wavelength of light, the intensity of solar radiation, and the chemical properties of the surrounding medium.

While specific studies on the direct photolysis of this compound are limited, research on related polychlorinated dibenzofurans (PCDFs) indicates that photodegradation rates generally decrease with an increasing degree of chlorination. However, the presence of a hydroxyl group can alter the electronic properties of the molecule, potentially influencing its light absorption characteristics and subsequent photoreactivity. The primary mechanism in the direct photolysis of chlorinated aromatic compounds often involves the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. For this compound, this could lead to the formation of monochlorinated and dihydroxylated dibenzofuran derivatives. The photolysis rates in sunlight are typically slower than those observed under laboratory conditions with artificial UV lamps, with half-lives ranging from hours to days. nih.gov

Indirect photodegradation processes involve the action of photosensitized molecules and reactive oxygen species (ROS) that are generated in the environment. Natural photosensitizers, such as humic and fulvic acids present in natural waters, can absorb sunlight and transfer the energy to other molecules, including this compound, leading to its degradation.

Microbial Biotransformation and Biodegradation

Microbial activity plays a pivotal role in the breakdown of persistent organic pollutants. The structural features of this compound, including the dibenzofuran core, chlorine substituents, and the hydroxyl group, influence its susceptibility to microbial attack.

Aerobic Degradation: Under aerobic conditions, microorganisms often employ oxygenases to initiate the degradation of aromatic compounds. For this compound, the initial attack could involve either the hydroxylation of the aromatic rings or an attack on the chlorinated ring. Bacteria capable of degrading dibenzofuran and its chlorinated derivatives often utilize a dioxygenase enzyme to cleave the aromatic ring. This can lead to the formation of chlorinated salicylic (B10762653) acids and catechols as intermediates. researchgate.net The presence of the hydroxyl group may influence the position of the initial enzymatic attack.

Anaerobic Degradation: In anaerobic environments, such as sediments and some soils, reductive dechlorination is a key degradation mechanism for chlorinated aromatic compounds. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. Studies on the anaerobic degradation of tetrachlorodibenzofuran have shown that it can be dechlorinated to trichloro- and dichlorodibenzofurans. nih.gov It is plausible that this compound could undergo a similar reductive dechlorination process, leading to the formation of hydroxylated monochlorodibenzofurans.

Several microbial strains have been identified that can degrade dibenzofuran and its chlorinated derivatives. While specific strains capable of degrading this compound have not been explicitly reported, the capabilities of these related strains provide insight into potential degraders.

Sphingomonas species: Bacteria belonging to the genus Sphingomonas are well-known for their ability to degrade a wide range of aromatic compounds. Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans. researchgate.net It is likely that strains within this genus possess the enzymatic machinery to also transform hydroxylated dichlorodibenzofurans.

Pseudomonas species: Various Pseudomonas strains are also known for their catabolic versatility. For instance, a Pseudomonas putida strain has been shown to cometabolically degrade dibenzofuran. nih.gov

Fungi: White-rot fungi, such as Phanerochaete chrysosporium and Stropharia rugosoannulata, are known to produce extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can degrade a broad range of persistent organic pollutants, including polychlorinated dibenzofurans. nih.gov Fungal monooxygenases are also capable of hydroxylating the dibenzofuran ring, which is a key initial step in its degradation. cambridge.org

The following table summarizes some microbial strains known to degrade related dibenzofuran compounds:

| Microbial Strain | Degraded Compound(s) | Key Findings | Reference |

| Sphingomonas sp. strain RW1 | Mono- and dichlorinated dibenzofurans | Degrades to corresponding salicylates and catechols. | researchgate.net |

| Pseudomonas putida B6-2 | Dibenzofuran (cometabolism) | Transforms dibenzofuran via a lateral dioxygenation and meta-cleavage pathway. | nih.gov |

| Staphylococcus auriculans DBF63 | Dibenzofuran | Degrades dibenzofuran to salicylic acid and gentisic acid. | |

| Phanerochaete velutina | Polychlorinated dibenzo-p-dioxins and dibenzofurans | Capable of significantly reducing the concentration of PCDD/Fs in contaminated soil. | nih.gov |

| Stropharia rugosoannulata | Polychlorinated dibenzo-p-dioxins and dibenzofurans | Demonstrated efficient degradation of PCDD/Fs in soil. | nih.gov |

The microbial degradation of this compound likely proceeds through a series of enzymatic reactions:

Biodechlorination: Under anaerobic conditions, the removal of chlorine atoms is often catalyzed by reductive dehalogenases. This process is crucial for reducing the toxicity of the compound.

Hydroxylation: Aerobic degradation can be initiated by mono- or dioxygenases that introduce additional hydroxyl groups onto the aromatic rings. Fungal cytochrome P-450 monooxygenases are known to be involved in the hydroxylation of aromatic compounds. nih.gov

Ring Cleavage: Following hydroxylation, dioxygenase enzymes play a critical role in cleaving the aromatic ring. Angular dioxygenases attack the carbon atoms adjacent to the ether bridge in dibenzofurans, leading to the opening of the furan (B31954) ring. nih.gov The resulting intermediates are then further metabolized through pathways that typically lead to central metabolites like those in the TCA cycle. For instance, the degradation of dibenzofuran by Sphingomonas sp. strain RW1 proceeds through the formation of 2,2',3-trihydroxybiphenyl, which is then subject to meta-cleavage. nih.gov

The following table outlines the key enzymes and their proposed roles in the degradation of related dibenzofuran compounds:

| Enzyme | Function | Proposed Role in Degradation of this compound |

| Angular Dioxygenase | Cleavage of the ether-bridge bond in the dibenzofuran ring system. | Initial attack on the furan ring, leading to ring opening. |

| Reductive Dehalogenase | Removal of chlorine atoms under anaerobic conditions. | Dechlorination of the molecule, reducing its toxicity. |

| Monooxygenase (e.g., Cytochrome P-450) | Introduction of hydroxyl groups onto the aromatic ring. | Further hydroxylation of the molecule, preparing it for ring cleavage. |

| Extradiol Dioxygenase | Cleavage of the dihydroxylated aromatic ring. | Breakdown of the aromatic structure following initial dioxygenase attack. |

Other Abiotic Degradation Processes in Natural Environments

Beyond photodegradation and hydrolysis, the environmental fate of this compound is influenced by other abiotic processes, particularly within soil and sediment matrices. While direct research on the abiotic degradation of this compound is limited, the behavior of related chlorinated aromatic compounds provides insights into potential transformation pathways. These processes are generally slow but can contribute to the long-term attenuation of such persistent organic pollutants.

In natural environments, chlorinated aromatic compounds can undergo abiotic degradation through reactions with soil minerals and dissolved organic matter, as well as reductive dechlorination in anaerobic settings. The rates and products of these reactions are highly dependent on the specific environmental conditions, including pH, temperature, and the presence of reactive mineral surfaces and electron donors.

Reductive Dechlorination in Anaerobic Environments:

In anoxic sediments, reductive dechlorination is a significant abiotic pathway for the degradation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This process involves the removal of chlorine atoms, which is often microbially mediated but can also occur abiotically in the presence of certain minerals and electron donors. Higher chlorinated dioxins are known to be reductively dechlorinated to lower chlorinated congeners in anaerobic sediments. nih.gov This transformation is crucial as it generally reduces the toxicity of the compound and can make the resulting molecules more susceptible to further degradation. While specific studies on this compound are not available, it is plausible that under suitable anaerobic conditions, it could undergo reductive dechlorination, potentially yielding hydroxylated monochlorodibenzofurans or dihydroxydibenzofuran.

Reactions with Soil Minerals:

Soil minerals, particularly those containing iron, can play a role in the abiotic transformation of halogenated aromatic compounds. nih.gov These reactions can involve oxidation-reduction processes on the mineral surfaces. For instance, iron-bearing minerals can facilitate the degradation of chlorinated ethenes, and similar mechanisms could potentially apply to chlorinated dibenzofurans. The hydroxyl group on the this compound molecule may influence its sorption and reactivity with mineral surfaces. The interaction with clay minerals is also a significant factor in the environmental fate of dioxin-like compounds, although this is often more related to sequestration than degradation.

Interaction with Dissolved Organic Matter (DOM):

Dissolved organic matter in aquatic environments can influence the abiotic degradation of organic pollutants. DOM can act as a photosensitizer, promoting indirect photolysis. nih.gov In dark conditions, the interactions are more complex and less understood. For some compounds, DOM can inhibit degradation by sequestering the pollutant, while for others, it may facilitate transformation through redox reactions. The effect of DOM on the abiotic degradation of this compound has not been specifically studied.

The following table summarizes potential abiotic degradation processes for chlorinated dibenzofurans based on studies of related compounds. It is important to note that these are inferred pathways for this compound due to the absence of direct experimental data.

| Process | Environment | Potential Reactants/Catalysts | Potential Transformation Products | Significance for Chlorinated Dibenzofurans |

| Reductive Dechlorination | Anaerobic Sediments | Reduced iron minerals, sulfide (B99878) minerals, certain organic electron donors | Lower chlorinated dibenzofurans, hydroxylated monochlorodibenzofurans | A key pathway for the detoxification and further degradation of highly chlorinated congeners. nih.gov |

| Oxidation by Metal Oxides | Soil, Sediments | Manganese oxides, iron oxides | Oxidized products, potential for ring cleavage | Can be a significant degradation pathway for phenolic compounds, but its relevance for chlorinated dibenzofurans is less established. |

| Reactions with Clay Minerals | Soil, Sediments | Smectite, kaolinite | Primarily sorption, potential for catalytic surface reactions | Sorption is a major process controlling bioavailability; catalytic degradation is plausible but not well-documented for this class of compounds. |

It is evident that while several abiotic degradation pathways can be postulated for this compound in natural environments, there is a significant lack of direct research on this specific compound. Future studies are needed to elucidate the precise mechanisms and kinetics of its abiotic transformations in soil and sediment systems.

Ecotoxicological Implications and Ecological Impact Assessments of 8 Hydroxy 3,4 Dichlorodibenzofuran

Receptor-Mediated Mechanisms in Non-Human Biota

The toxicity of many environmental contaminants is initiated by their interaction with specific cellular receptors. For 8-Hydroxy-3,4-dichlorodibenzofuran, research has pointed towards its potential to activate signaling pathways that are crucial for normal physiological functions, thereby leading to adverse outcomes in wildlife.

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Responses in Wildlife

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental pollutants, including dioxin-like compounds. The binding of a ligand to the AhR initiates a cascade of events leading to the expression of genes involved in metabolism and, in some cases, toxicity.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the binding affinity of various compounds to the AhR. A study utilizing such a model reported an observed pEC50 value (a measure of the concentration at which the compound elicits 50% of its maximal response) for this compound, indicating its potential to bind to and activate the AhR. researchgate.net This interaction is a critical initiating event for the toxic effects associated with many halogenated aromatic hydrocarbons.

Table 1: Predicted Aryl Hydrocarbon Receptor (AhR) Binding Affinity of this compound

| Compound | Endpoint | Value | Reference |

|---|---|---|---|

| This compound | Observed pEC50 | 6.22 | researchgate.net |

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Organisms (e.g., Estrogen Receptor Agonism/Antagonism)

Endocrine disrupting chemicals (EDCs) are substances that interfere with the endocrine (or hormone) systems of organisms. This interference can lead to a variety of adverse effects, including developmental and reproductive problems. This compound has been investigated for its potential to act as an endocrine disruptor through its interaction with several key hormone receptors.

Estrogenic Activity: A study employing a yeast two-hybrid assay, a common screening method for estrogenic activity, identified this compound as having estrogenic properties. endocrinedisruption.orgwalshmedicalmedia.com This assay measures the ability of a chemical to bind to the estrogen receptor and induce the expression of a reporter gene. The observed estrogenic activity for this compound was reported with a logarithmic value of the 10% relative effective concentration (logREC10). walshmedicalmedia.com

Interaction with Other Nuclear Receptors: In silico molecular docking studies have been conducted to predict the binding affinity of this compound to other important nuclear receptors. These computational models suggest that the compound has the potential to interact with the human androgen receptor (hAR), as well as the xenosensors pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which play roles in the metabolism of foreign substances. researchgate.net Notably, the compound exhibited a significant predicted binding affinity (docking score) for the pregnane X receptor (PXR). researchgate.net

Table 2: Endocrine and Xenobiotic Receptor Interaction Profile of this compound

| Receptor | Assay/Method | Endpoint | Value | Reference |

|---|---|---|---|---|

| Estrogen Receptor | Yeast Two-Hybrid Assay | logREC10 | -6.222 | walshmedicalmedia.com |

| Pregnane X Receptor (PXR) | Molecular Docking | Docking Score (kcal/mol) | -7.633 | researchgate.net |

| Constitutive Androstane Receptor (CAR) | Molecular Docking | Docking Score (kcal/mol) | - | researchgate.net |

Oxidative Stress Induction and Cellular Responses in Ecological Indicator Species

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. It is a common mechanism of toxicity for many environmental pollutants.

Despite the known role of related compounds in inducing oxidative stress, a comprehensive search of the scientific literature did not yield specific studies that have investigated the potential of this compound to induce oxidative stress or the resulting cellular responses in any ecological indicator species, either aquatic or terrestrial.

Population and Community-Level Ecological Effects

The ultimate concern of ecotoxicology is to understand and predict the impact of chemical contaminants on the structure and function of entire ecosystems. This involves assessing effects at the population and community levels.

Impact on Aquatic Ecosystem Health and Biodiversity

No specific research data on the impact of this compound on the health and biodiversity of aquatic ecosystems were found during the literature review for this article. While the endocrine-disrupting potential of this compound suggests a risk to aquatic organisms, dedicated studies on fish, invertebrates, or algal communities are lacking.

Effects on Terrestrial Biota and Ecosystem Functionality

Similarly, there is a lack of available scientific information regarding the specific effects of this compound on terrestrial organisms and the functionality of terrestrial ecosystems. The potential for this compound to be present in contaminated soils and be taken up by terrestrial biota has not been investigated in published studies.

Application of Quantitative Structure-Activity Relationships (QSARs) for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity. In the realm of ecotoxicology, QSARs are invaluable for predicting the potential environmental hazards of chemicals, especially for those with limited experimental data, such as this compound. These models are built on the principle that the properties and, consequently, the toxicity of a chemical are a function of its molecular structure.

The development of robust QSAR models for halogenated aromatic hydrocarbons, including polychlorinated dibenzofurans (PCDFs), has been an area of active research. osti.gov These models often employ a variety of molecular descriptors to quantify different aspects of a molecule's structure. For PCDFs, descriptors derived from Density Functional Theory (DFT) have proven useful. nih.gov These can include electronic properties like chemical softness, electronegativity, and electrophilicity index, which can help in understanding the interactions of these compounds with biological receptors. nih.gov Studies have shown that for PCDFs, these DFT descriptors, in combination with hydrophobicity (often represented by log K_ow_) and steric parameters, can explain a significant portion of the variation in their binding affinities to the aryl hydrocarbon receptor (AhR), a key event in the mechanism of toxicity for many of these compounds. nih.gov

The general approach to building a QSAR model for a compound like this compound would involve:

Data Collection: Gathering experimental toxicity data for a series of structurally related compounds (a training set).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the training set.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, to build a mathematical relationship between the descriptors and the observed toxicity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Several software and databases are available to facilitate QSAR modeling. Programs like ECOSAR (Ecological Structure-Activity Relationship) and T.E.S.T. (Toxicity Estimation Software Tool) from the U.S. Environmental Protection Agency (EPA), as well as commercial software like TOPKAT, are used to predict the aquatic toxicity of chemicals. koreascience.kr These tools often contain pre-built QSARs for various chemical classes.

The table below illustrates the types of molecular descriptors that are typically considered in QSAR models for halogenated aromatic hydrocarbons and could be relevant for predicting the ecotoxicity of this compound.

| Descriptor Category | Specific Descriptor Examples | Relevance to Ecotoxicity Prediction |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic properties influencing fate and transport. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and shape of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and potential for interaction with biological molecules. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Governs the electronic interactions with biological targets. researchgate.net |

| Hydrophobicity | Log K_ow (Octanol-Water Partition Coefficient) | A key parameter for predicting bioaccumulation and baseline toxicity. nih.govnih.gov |

It is important to note that the accuracy of any QSAR prediction is dependent on the quality and relevance of the training set and the applicability domain of the model. For a unique compound like this compound, a "read-across" approach might also be employed, where the toxicity is inferred from structurally very similar compounds for which experimental data exists.

The development and application of QSAR models represent a crucial step towards a more predictive and less animal-intensive approach to chemical risk assessment. For emerging contaminants like this compound, these in silico methods provide an essential first-tier assessment of their potential ecotoxicological risks.

Advanced Analytical Methodologies for Environmental Research on 8 Hydroxy 3,4 Dichlorodibenzofuran

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical steps in the analysis of 8-hydroxy-3,4-dichlorodibenzofuran from environmental samples is the effective extraction of the analyte from the matrix while minimizing co-extractives that can interfere with subsequent analysis. The choice of extraction protocol is highly dependent on the nature of the sample matrix.

Matrix-Specific Extraction Protocols (e.g., soil, sediment, water, air, biota)

The extraction of this compound from diverse environmental matrices requires tailored approaches to ensure efficient recovery. For solid samples like soil and sediment , pressurized solvent extraction (PSE) is a common technique. For similar compounds like mixed halogenated dibenzofurans, this involves extracting the sample with a solvent mixture such as toluene/acetone. nih.gov

For water samples, the low concentrations of this compound necessitate a preconcentration step. Solid-phase extraction (SPE) is widely used, where water is passed through a cartridge containing a sorbent material that retains the analyte. For related hydroxylated compounds, reversed-phase C18 cartridges are often employed, followed by elution with a solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and hexane (B92381).

The collection of this compound from air samples typically involves high-volume air samplers that draw air through a filter for particulate-bound compounds and a sorbent trap, such as polyurethane foam (PUF), for gas-phase compounds. The filter and sorbent are then extracted, often using a Soxhlet apparatus with a suitable solvent like a mixture of hexane and diethyl ether.

In the case of biota , such as fish or other organisms, the presence of lipids and other biological macromolecules complicates the extraction process. A common approach involves homogenization of the tissue followed by extraction with a mixture of polar and nonpolar solvents, often in combination with a lipid removal step. For instance, a modified Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol can be effective.

Table 1: Matrix-Specific Extraction Protocols for this compound and Related Compounds

| Matrix | Extraction Technique | Key Parameters |

|---|---|---|

| Soil/Sediment | Pressurized Solvent Extraction (PSE) | Solvent: Toluene/Acetone (e.g., 1:1, v/v) |

| Water | Solid-Phase Extraction (SPE) | Sorbent: C18; Elution Solvent: Methanol or Dichloromethane/Hexane |

| Air | High-Volume Sampling with Soxhlet Extraction | Sorbent: Polyurethane Foam (PUF); Solvent: Hexane/Diethyl Ether |

| Biota | Homogenization & Solvent Extraction | Solvent System: Chloroform/Methanol |

Clean-up and Fractionation Strategies for Trace Analysis and Isomer Specificity

Following extraction, the sample extract is often a complex mixture containing numerous co-extracted compounds that can interfere with the analysis of this compound. Therefore, a thorough clean-up and fractionation procedure is essential for trace analysis and to ensure isomer specificity.

A multi-step clean-up approach is typically employed. This often starts with an acid wash of the organic extract to remove acid-labile interferences. This is followed by column chromatography using multiple adsorbents. A common sequence includes a multi-layer silica (B1680970) gel column, which may contain layers of neutral, acidic, and basic silica, as well as alumina (B75360) and activated carbon. This combination allows for the separation of the analytes from interfering compounds based on their polarity and chemical properties. The fractions are eluted with solvents of increasing polarity, with the fraction containing the hydroxylated dibenzofurans being collected for further analysis. This is crucial for removing lipids, humic acids, and other matrix components.

High-Resolution Chromatographic Separation Techniques

Chromatographic separation is a cornerstone of the analytical workflow, enabling the separation of this compound from other structurally similar compounds and isomers before detection.

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography (GC) is a powerful technique for the separation of polychlorinated dibenzofurans (PCDFs) and their derivatives. Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl (B98337) ether.

High-resolution capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, are used to achieve isomer-specific separation. For detection, mass spectrometry (MS) is the preferred method. High-resolution mass spectrometry (HRMS) provides high selectivity and sensitivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater specificity through multiple reaction monitoring (MRM), which is particularly useful for complex matrices like soil. nih.gov

Liquid Chromatography (LC) for Polar Metabolites and Derivatized Forms

Liquid chromatography (LC) is well-suited for the analysis of polar metabolites like this compound, often without the need for derivatization. Reversed-phase LC using C18 columns is a common approach. The mobile phase typically consists of a gradient of water (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like methanol or acetonitrile.

LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of hydroxylated environmental contaminants. For instance, a robust LC-MS/MS method has been developed for the analysis of the similarly structured compound 8-hydroxy-2'-deoxyguanosine (B1666359) in urine, demonstrating the power of this technique for measuring hydroxylated compounds in biological matrices. nih.gov

State-of-the-Art Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and specificity.

For GC-MS analysis, electron ionization (EI) is commonly used. In tandem MS, specific precursor-to-product ion transitions are monitored to enhance selectivity and reduce background noise. For example, in the analysis of mixed halogenated dibenzofurans, specific MRM transitions are used for congener identification. nih.gov

For LC-MS analysis, electrospray ionization (ESI) is the most common ionization technique. It can be operated in either positive or negative ion mode, depending on the analyte's properties. For hydroxylated compounds, negative ion mode is often preferred.

Isotope dilution is the gold standard for accurate quantification. This involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) prior to extraction. The ratio of the response of the native analyte to the labeled standard is then used for quantification, which corrects for any losses that may occur during sample preparation and analysis. The use of isotope-dilution mass spectrometry has been successfully applied to the quantification of other hydroxylated compounds in biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of organic micropollutants like this compound. Unlike low-resolution mass spectrometry, which measures nominal mass (an integer value), HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govmdpi.com

This capability allows for the determination of a compound's elemental formula from its measured mass. For this compound, with the chemical formula C₁₂H₆Cl₂O₂, the theoretical exact mass can be calculated with high precision. An experimental measurement that matches this theoretical mass provides strong, unambiguous evidence of the compound's presence in a sample extract. nih.gov This is essential for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition. The combination of chromatographic retention time with accurate mass measurement is a powerful method for confirmation. azurewebsites.net

Table 1: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

| Chemical Formula | C₁₂H₆Cl₂O₂ |

| Isotope | Monoisotopic Mass |

| Theoretical Exact Mass | 267.97446 u |

| Instrumentation | Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) nih.gov |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry, also known as MS/MS, offers a higher degree of selectivity and sensitivity, which is crucial for detecting trace levels of contaminants in complex environmental samples. mdpi.com This technique involves two stages of mass analysis. First, a specific ion corresponding to the analyte of interest—in this case, the molecular ion of this compound (the precursor ion)—is selected. This isolated precursor ion is then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in the second stage.

This process creates a highly specific fragmentation pattern that serves as a chemical fingerprint for the compound. By monitoring for a specific transition from a precursor ion to a product ion, much of the chemical noise from the sample matrix is eliminated, which significantly improves the signal-to-noise ratio and thus enhances both sensitivity and selectivity. nih.govnih.gov Instruments like triple quadrupole (QqQ) or hybrid systems such as quadrupole time-of-flight (QqTOF) are commonly used for MS/MS analyses. mdpi.comnih.gov

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Transitions for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Analytical Purpose |

| 267.97 | 232.98 | CO + H | Quantification |

| 267.97 | 204.00 | CO + Cl | Confirmation |

| 267.97 | 168.01 | CO + 2Cl | Confirmation |

| Note: This table presents plausible fragmentation pathways for illustrative purposes. Actual transitions must be confirmed experimentally. |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

For accurate quantification, Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard. mdpi.com This method overcomes variations in sample recovery during extraction and cleanup procedures. The technique involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to the sample before any processing steps. A common choice for this compound would be its fully ¹³C-labeled counterpart (¹³C₁₂-8-Hydroxy-3,4-dichlorodibenzofuran).

Because the labeled standard is chemically identical to the native (unlabeled) compound, it experiences the same losses during the analytical procedure. The mass spectrometer can distinguish between the native analyte and the heavier isotope-labeled standard. By measuring the final ratio of the native compound to the labeled standard, the initial concentration of the native analyte in the sample can be calculated with high precision and accuracy, regardless of sample loss. nih.gov U.S. EPA Method 1613B, for example, specifies the use of isotope dilution for the analysis of chlorinated dioxins and furans. mdpi.com

Table 3: Principle of Isotope Dilution Mass Spectrometry for Quantification

| Step | Description |

| 1. Spiking | A known amount of an isotope-labeled standard (e.g., ¹³C₁₂-8-Hydroxy-3,4-dichlorodibenzofuran) is added to the unknown sample. |

| 2. Extraction & Cleanup | The sample undergoes extraction and purification. Both the native analyte and the labeled standard are lost in equal proportion. |

| 3. GC-MS Analysis | The final extract is analyzed. The mass spectrometer separately measures the signal for the native analyte and the labeled standard. |

| 4. Quantification | The concentration of the native analyte is calculated based on the response ratio of the native to the labeled standard and the initial amount of labeled standard added. |

Emerging Analytical Techniques for Isomer-Specific Analysis and Metabolite Profiling

The environmental analysis of chlorinated dibenzofurans is complicated by the existence of numerous isomers for each level of chlorination, each with potentially different toxicological properties. Therefore, analytical methods that can separate and identify specific isomers are highly valuable. nih.gov Furthermore, understanding the environmental fate and biological impact of this compound requires the identification of its transformation products and metabolites.

Emerging techniques focus on enhancing chromatographic separation and applying advanced mass spectrometry for broader screening. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with HRMS provides a significant increase in separation power, making it possible to resolve complex mixtures of isomers that co-elute in a single-dimension GC separation. researchgate.net

For metabolite profiling, which often involves more polar compounds, liquid chromatography (LC) coupled to HRMS and tandem mass spectrometry (LC-HRMS/MS) is a powerful approach. nih.govnih.gov This technique allows for "suspect screening," where a list of predicted metabolites is monitored, and "non-targeted analysis," which aims to identify completely unknown transformation products in a sample by comparing it to a control. mdpi.com These methods are essential for building a complete picture of the biotransformation and environmental degradation pathways of this compound.

Table 4: Emerging Analytical Techniques and Their Applications

| Technique | Principle | Application for this compound |

| GC×GC-HRMS | Comprehensive two-dimensional gas chromatography for superior separation, coupled with high-resolution mass spectrometry for identification. | Isomer-Specific Analysis: Separation and identification of this compound from other hydroxylated dichlorodibenzofuran isomers. nih.govresearchgate.net |

| LC-HRMS/MS | Liquid chromatography for separation of polar compounds, coupled with high-resolution tandem mass spectrometry. | Metabolite Profiling: Identification of hydroxylated, glucuronidated, or sulfated metabolites in biological samples (e.g., urine, plasma). nih.govnih.gov |

| Ambient Ionization MS | Techniques like Secondary Electrospray Ionization (SESI) allow for real-time analysis of volatile and semi-volatile compounds with minimal sample preparation. | Screening & Real-Time Monitoring: Rapid screening of air or breath samples for the presence of the parent compound or its volatile metabolites. ethz.ch |

Computational and Theoretical Chemistry Approaches for 8 Hydroxy 3,4 Dichlorodibenzofuran Research

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental properties of 8-Hydroxy-3,4-dichlorodibenzofuran. These calculations provide a detailed understanding of the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

Electronic Properties, Conformation, and Energetics

Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties of this compound. nih.gov These properties include ionization energies, electron affinities, and proton affinities, which are crucial for understanding the molecule's behavior in different chemical environments. nih.gov The distribution of electron density and the energies of molecular orbitals (HOMO and LUMO) are also determined, providing insights into the molecule's reactivity and potential for undergoing chemical reactions.

Conformational analysis, another key aspect of quantum chemical calculations, helps in identifying the most stable three-dimensional structures of the molecule. nih.gov By calculating the relative energies of different conformations, researchers can determine the preferred spatial arrangement of the atoms, which in turn influences the molecule's interactions with other molecules and biological receptors. nih.gov

Table 1: Calculated Electronic and Energetic Properties of this compound

| Property | Calculated Value | Method |

| Ionization Energy | Data not available in search results | DFT |

| Electron Affinity | Data not available in search results | DFT |

| Proton Affinity | Data not available in search results | DFT |

| Dipole Moment | Data not available in search results | DFT |

| HOMO-LUMO Gap | Data not available in search results | DFT |

Modeling of Reaction Pathways for Formation and Degradation

Quantum chemical calculations are instrumental in modeling the reaction pathways for the formation and degradation of this compound. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation barriers, providing insights into the kinetics and thermodynamics of various chemical transformations. nih.gov

For instance, these models can elucidate the mechanisms of its formation as a byproduct in industrial processes or its degradation in the environment through processes like photolysis or microbial metabolism. Understanding these pathways is crucial for developing strategies to mitigate its formation and promote its breakdown.

Molecular Dynamics Simulations for Environmental Transport and Interfacial Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in complex environmental systems. nih.gov These simulations track the movements of individual atoms and molecules over time, providing a detailed picture of its transport and interactions at interfaces. nih.gov

MD simulations can be used to model the diffusion of this compound in water and its partitioning into different environmental compartments, such as soil and sediment. Furthermore, these simulations can shed light on its interactions with natural organic matter and mineral surfaces, which play a significant role in its environmental fate and bioavailability. By understanding these interfacial interactions, scientists can better predict its mobility and persistence in the environment.

In Silico Modeling of Biological Interactions and Ecotoxicity (excluding human health endpoints)

In silico modeling plays a crucial role in predicting the biological interactions and ecotoxicity of this compound, providing valuable information for environmental risk assessment without the need for extensive animal testing. nih.govupf.edu

Ligand-Receptor Binding Simulations (e.g., AhR, Nuclear Receptors in Non-Human Species)

One of the key applications of in silico modeling is the simulation of ligand-receptor binding. unimib.it For this compound, a significant focus is on its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in mediating the toxic effects of many halogenated aromatic hydrocarbons. unimib.itnih.gov

Molecular docking and MD simulations are used to predict the binding affinity and mode of interaction of this compound with the AhR of various non-human species. nih.govnih.gov These simulations can identify key amino acid residues in the receptor's binding pocket that are crucial for the interaction and help to explain species-specific differences in sensitivity. nih.gov Similar approaches can be applied to study its interactions with other nuclear receptors in wildlife, which can lead to endocrine-disrupting effects. nih.gov

Table 2: Simulated Binding Affinities of Dioxin-like Compounds to AhR in Non-Human Species

| Compound | Species | Predicted Binding Affinity (kcal/mol) | Simulation Method |

| 2,3,7,8-TCDD | Mouse | Data not available in search results | Molecular Docking |

| 2,3,7,8-TCDF | Mouse | Data not available in search results | Molecular Docking |

| This compound | Fish (e.g., Zebrafish) | Data not available in search results | Homology Modeling & Docking |

Predictive Toxicology Models for Ecological Relevance

Predictive toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the ecotoxicity of chemicals like this compound. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov

For ecological relevance, QSAR models can be developed to predict various toxicity endpoints in non-human species, such as fish, invertebrates, and algae. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict its toxicity. By inputting the structure of this compound into a validated QSAR model, it is possible to obtain a prediction of its potential harm to different organisms in the ecosystem. nih.govnih.gov This information is critical for prioritizing chemicals for further testing and for conducting ecological risk assessments. nih.gov

Development of Predictive Environmental Fate Models

The environmental persistence and mobility of this compound, a metabolite of polychlorinated dibenzofurans (PCDFs), are of significant concern due to the potential for long-range transport and bioaccumulation. Computational and theoretical chemistry approaches, particularly the development of predictive environmental fate models, are indispensable tools for assessing the behavior of this compound in various environmental compartments. These models are crucial for understanding its partitioning between air, water, soil, and sediment, as well as its degradation potential.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental fate modeling for compounds like this compound. researchgate.net These models establish a mathematical relationship between the physicochemical properties of a chemical and its environmental behavior. For persistent organic pollutants (POPs) and their metabolites, QSAR models can predict key parameters such as soil sorption coefficients, bioconcentration factors, and rates of abiotic and biotic degradation. researchgate.net The development of robust QSARs relies on high-quality experimental data and sophisticated molecular descriptors that can accurately represent the compound's structural and electronic features.

The foundation for any predictive environmental fate model is the accurate determination of the compound's physicochemical properties. These parameters govern its behavior and distribution in the environment. For this compound, these properties can be estimated using computational methods and are essential inputs for fugacity-based and other multimedia environmental models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 253.08 g/mol | nih.gov |

| XLogP3 | 5.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 251.974482 g/mol | nih.gov |

| Monoisotopic Mass | 251.974482 g/mol | nih.gov |

| Topological Polar Surface Area | 33.6 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

| Complexity | 319 | nih.gov |

These computed properties, particularly the octanol-water partition coefficient (XLogP3), indicate a tendency for this compound to associate with organic matter in soil and sediment, reducing its mobility in water but increasing its potential for bioaccumulation.

Predictive models for the degradation of this compound are critical for estimating its environmental persistence. One of the primary degradation pathways for organic pollutants in the aquatic environment is reaction with hydroxyl radicals (•OH). rsc.org QSAR models can be developed to predict the aqueous reaction rate constants (kOH) for these reactions. rsc.org Such models often utilize quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), to quantify the reactivity of the molecule. For hydroxylated PCDFs, the position of the hydroxyl group and the chlorine atoms significantly influences the molecule's susceptibility to oxidative degradation.

Furthermore, computational models can simulate the biotransformation of this compound. The persistence of different PCDF congeners has been shown to be highly dependent on their chlorine substitution pattern. nih.gov Studies have demonstrated that congeners with chlorine atoms in specific lateral positions can be highly resistant to biodegradation. nih.gov By employing molecular docking and energy calculations, it is possible to predict the binding affinity of this compound to the active sites of metabolizing enzymes in microorganisms, thereby estimating its biodegradability.

The transport of this compound across environmental compartments can be simulated using multimedia environmental fate models. nih.gov These models use the physicochemical properties listed in Table 1, along with environmental parameters, to predict the distribution and long-term fate of the chemical. For instance, fugacity-based models calculate the "escaping tendency" of the chemical from different environmental phases, allowing for a comprehensive assessment of its partitioning and persistence in the environment. nih.gov

Remediation and Mitigation Strategies for Environmental Contamination by 8 Hydroxy 3,4 Dichlorodibenzofuran

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to transform or degrade hazardous substances into less toxic or non-toxic forms. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional engineering-based remediation methods.

In Situ and Ex Situ Bioremediation Approaches

Bioremediation of sites contaminated with chlorinated compounds like 8-hydroxy-3,4-dichlorodibenzofuran can be implemented through in situ or ex situ approaches.

In situ bioremediation involves treating the contaminated material in its original location. This method minimizes site disruption and reduces the costs and risks associated with excavating and transporting contaminated soil or water. For compounds like chlorinated dibenzofurans, in situ strategies often focus on stimulating the activity of indigenous microbial populations (biostimulation) by introducing nutrients, electron acceptors (like oxygen), or electron donors. In some cases, specific microorganisms known for their degradative capabilities are introduced to the site (bioaugmentation).

Ex situ bioremediation requires the excavation of contaminated soil or the pumping of contaminated groundwater to be treated elsewhere in a controlled environment, such as a bioreactor, landfarm, or biopile. This approach allows for greater control over environmental conditions (e.g., temperature, pH, nutrient levels), which can optimize the degradation process and potentially achieve higher and more uniform removal efficiencies in a shorter timeframe. However, it is generally more expensive and disruptive than in situ methods.

| Approach | Description | Advantages | Disadvantages |

| In Situ | Treatment of contaminants in place. | Lower cost, less disruptive, reduced risk of contaminant spread. | Slower, less control over conditions, may be less effective for highly contaminated sites. |

| Ex Situ | Removal of contaminated material for treatment. | Faster, greater control, potentially higher efficiency. | Higher cost, more disruptive, potential for contaminant release during transport. |

Phytoremediation Potential and Mechanisms

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov For aromatic and chlorinated compounds, several mechanisms are involved:

Phytoextraction: The uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the shoots. nih.gov

Phytodegradation: The breakdown of contaminants within the plant tissues through metabolic processes. nih.gov

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. The roots release exudates (sugars, amino acids, and other compounds) that can enhance microbial activity and co-metabolism of pollutants. nih.gov

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil by binding them to the roots or soil organic matter. nih.gov

Studies on plants like alfalfa (Medicago sativa) have shown potential for the phytoremediation of soils contaminated with polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). nih.gov The success of phytoremediation for a compound like this compound would depend on its bioavailability to the plant, the plant's ability to tolerate and metabolize the compound, and the effectiveness of the associated rhizospheric microbial community. Combining phytoremediation with other approaches, such as the addition of biosurfactants or specific microbial inoculants, could enhance its effectiveness. nih.gov

Role of Microbial Communities in Detoxification and Mineralization

Microbial communities play a central role in the natural attenuation and active bioremediation of chlorinated aromatic compounds. uth.grnih.gov The detoxification and mineralization of compounds like this compound are expected to involve a series of microbial enzymatic reactions. The presence of the hydroxyl group may influence the degradation pathway compared to its non-hydroxylated parent compound.

The initial step in the aerobic degradation of many chlorinated aromatic compounds is often catalyzed by dioxygenase enzymes. uth.grnih.govnih.gov These enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to a dihydroxylated intermediate that is more susceptible to ring cleavage. nih.govresearchgate.net For chlorinated dibenzofurans, angular dioxygenases are particularly important as they attack the carbon atoms adjacent to the ether bridge, leading to the opening of the furan (B31954) ring. uth.grnih.govnih.gov

Bacterial genera such as Sphingomonas , Pseudomonas , and Burkholderia have been identified as capable of degrading lower-chlorinated dioxins and furans. uth.grnih.govresearchgate.net For instance, Sphingomonas wittichii RW1 is known for its ability to metabolize a range of chlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov The degradation pathway often proceeds through the formation of chlorocatechols, which are then further metabolized.

Under anaerobic conditions, a different microbial process called reductive dechlorination can occur. nih.gov This process involves the removal of chlorine atoms from the aromatic ring, which is replaced by a hydrogen atom. This is a crucial step for highly chlorinated compounds, as it makes them less toxic and more amenable to subsequent aerobic degradation.

The hydroxylation of a PCDF to form a compound like this compound is a known metabolic step in some organisms. nih.gov This hydroxylated intermediate could potentially be a substrate for further microbial degradation, possibly through ring cleavage pathways similar to those for other hydroxylated aromatic compounds.

Physico-Chemical Treatment Methods

In addition to biological approaches, several physico-chemical methods have been developed for the remediation of persistent organic pollutants. These methods often involve more energy-intensive processes but can be highly effective for treating heavily contaminated materials.

Advanced Oxidation Processes (AOPs) for Compound Destruction

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and destroy organic contaminants. capes.gov.br AOPs are particularly effective for the treatment of recalcitrant and toxic organic compounds that are resistant to conventional treatment methods. capes.gov.br

Common AOPs include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

Hydrogen Peroxide (H₂O₂)/UV: The photolysis of hydrogen peroxide by ultraviolet (UV) light generates hydroxyl radicals.

Fenton's Reagent (H₂O₂/Fe²⁺): The reaction between hydrogen peroxide and ferrous iron produces hydroxyl radicals. researchgate.net

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst, such as titanium dioxide, generates electron-hole pairs upon UV irradiation, which then react with water or oxygen to produce hydroxyl radicals. researchgate.net

AOPs have been shown to be effective in degrading PCDD/Fs in water. nih.gov The non-selective nature of hydroxyl radicals allows them to attack a wide range of organic structures, leading to the fragmentation and eventual mineralization of the parent compound into carbon dioxide, water, and inorganic halides. capes.gov.br The effectiveness of AOPs for this compound would depend on factors such as the concentration of the contaminant, the water matrix, and the specific AOP conditions employed.

Thermal Treatment and Catalytic Degradation Techniques

Thermal treatment involves the use of high temperatures to destroy or remove contaminants. For soils contaminated with PCDD/Fs, thermal desorption and incineration are established technologies.

Thermal Desorption: Contaminated soil is heated to a temperature sufficient to volatilize the contaminants, which are then collected and treated in a separate unit.

Incineration: Contaminants are destroyed by combustion at high temperatures (typically >850°C).

High-temperature thermal treatment has demonstrated very high removal efficiencies for PCDD/Fs from contaminated soils. researchgate.nettp13.comacs.org

Catalytic degradation offers a potentially more energy-efficient alternative to high-temperature incineration. This technique involves the use of a catalyst to promote the destruction of contaminants at lower temperatures. For PCDD/Fs, catalytic oxidation using metal oxide catalysts has been investigated. For example, the use of a VOx-CeOx/TiO2 catalyst has shown high removal efficiencies for PCDD/Fs in flue gas at temperatures around 200-240°C, with the addition of ozone further enhancing the degradation. The process typically involves dechlorination and oxidation of the aromatic structure.

Hydrothermal treatment, where contaminated materials are treated with hot, pressurized water, is another promising technique for the degradation of PCDD/Fs in matrices like fly ash. researchgate.nettp13.comacs.org This method can be performed under both non-oxidative and oxidative conditions, with the latter generally showing higher degradation efficiencies. tp13.comacs.org

Adsorption and Sequestration Techniques in Environmental Matrices

The removal of this compound from environmental matrices such as water and soil can be effectively achieved through adsorption and sequestration techniques. These methods are centered on the principle of concentrating the contaminant onto a solid phase, thereby immobilizing it and reducing its bioavailability and mobility.

Activated Carbon Adsorption:

Activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) and their hydroxylated derivatives. nih.govaaqr.org Its large surface area and porous structure provide numerous sites for the adsorption of organic molecules. The effectiveness of activated carbon in removing PCDFs from the flue gas of municipal solid waste incinerators has been demonstrated to be very high, with removal efficiencies reaching up to 99.8% for PCDFs. nih.gov

The adsorption process is influenced by both the properties of the activated carbon (e.g., surface area, pore size distribution) and the characteristics of the contaminant. For instance, studies on similar chlorinated phenolic compounds, such as 3,5-dichlorophenol, have shown that the adsorption capacity can vary depending on the raw material used to produce the activated carbon (e.g., coal, sawdust) and the presence of other organic matter in the environmental matrix. nih.gov Dissolved organic matter with a molecular weight greater than 50 kDa and the formation of a biofilm on the surface of powdered activated carbon (PAC) can decrease its adsorption capacity for dichlorophenols. nih.gov

Table 1: Adsorption Capacity of Powdered Activated Carbon (PAC) for 3,5-Dichlorophenol in Activated Sludge nih.gov

| PAC Raw Material | Adsorption Capacity in Activated Sludge (% of new PAC) |

| Coal | 29% |

| Soft Coal | 34% |

| Sawdust | 17% |

Sequestration in Soil and Sediments:

In soil and sediment systems, this compound can be sequestered through interactions with organic matter and clay minerals. This natural attenuation process can reduce the compound's mobility and bioavailability. However, the persistence of such compounds in the environment necessitates active remediation strategies.

Source Reduction and Prevention Strategies

Preventing the formation and release of this compound into the environment is a critical component of a comprehensive management strategy. Source reduction, also known as waste prevention, aims to minimize the generation of this hazardous compound at its origin. environmentalworks.com This approach is generally more cost-effective and environmentally sound than end-of-pipe treatment methods.

The formation of PCDFs is often associated with industrial processes involving chlorine and organic precursors at elevated temperatures, such as waste incineration and certain chemical manufacturing processes. nih.govnih.gov Strategies to reduce the formation of this compound can be categorized as follows:

Table 2: Source Reduction and Prevention Strategies for this compound

| Strategy Category | Specific Actions |